4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride
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Overview
Description
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2Br2ClFO2S and a molecular weight of 352.41 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds are known to react with various organic compounds, particularly those containing nucleophilic sites .
Mode of Action
Related compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the formation of a resonance-stabilized carbocation intermediate .
Biochemical Pathways
Similar compounds are known to participate in reactions such as the suzuki-miyaura reaction , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4,5-dibromo-2-fluorobenzene. This can be achieved by reacting 4,5-dibromo-2-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds and drug discovery.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4,5-difluorobenzene: Similar structure but lacks the sulfonyl chloride group.
2,4-Difluorobenzenesulfonyl chloride: Contains fluorine and sulfonyl chloride groups but lacks bromine atoms.
Uniqueness
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms along with the sulfonyl chloride group. This combination of functional groups provides distinct reactivity and versatility in organic synthesis compared to similar compounds .
Properties
CAS No. |
1208075-38-0 |
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Molecular Formula |
C6H2Br2ClFO2S |
Molecular Weight |
352.40 g/mol |
IUPAC Name |
4,5-dibromo-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H |
InChI Key |
WPXKWXHOJVDDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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